molecular formula C9H10N2 B2763464 2,6-Dimethylimidazo[1,2-a]pyridine CAS No. 102308-96-3

2,6-Dimethylimidazo[1,2-a]pyridine

Cat. No. B2763464
CAS RN: 102308-96-3
M. Wt: 146.193
InChI Key: BIDSWBVPZVMUTI-UHFFFAOYSA-N
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Description

2,6-Dimethylimidazo[1,2-a]pyridine is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . It has a molecular weight of 146.19 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N2/c1-7-3-4-9-10-8(2)6-11(9)5-7/h3-6H,1-2H3 . This indicates that the compound has a fused bicyclic structure with two nitrogen atoms .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be functionalized through various radical reactions. These reactions can be facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature for this compound is between 2-8°C .

Scientific Research Applications

Antimycobacterial Activity

2,6-Dimethylimidazo[1,2-a]pyridine has been identified as having potent antimycobacterial activity, particularly against multi-drug-resistant tuberculosis strains. For instance, Wu et al. (2016) designed and synthesized a series of imidazo[1,2-a]pyridine carboxamides (IPAs) with excellent in vitro activity against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains, highlighting its potential as a new direction in antituberculosis therapy (Wu et al., 2016). Similarly, Li et al. (2015) reported the synthesis of imidazo[1,2-a]pyridine amide-cinnamamide hybrids, demonstrating promising activity against M. tuberculosis, suggesting the potential of this compound derivatives in developing new leads for tuberculosis treatment (Li et al., 2015).

Photochemical Reactions

The compound has been studied for its role in photochemical reactions. Majima et al. (1978) explored the quenching of exciplexes by methylated pyridines and imidazoles, including this compound. Their study provides insights into the interaction of the n-orbital of quenchers with the positive charge on electron-donor sides of exciplexes (Majima et al., 1978).

Therapeutic Agent Scaffold

Deep et al. (2016) emphasized the role of the imidazo[1,2-a]pyridine scaffold, which includes this compound, as a 'drug prejudice' scaffold due to its broad range of applications in medicinal chemistry. This scaffold has been used in anticancer, antimycobacterial, antiviral, and other therapeutic agents, highlighting its versatility and importance in drug discovery (Deep et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if inhaled . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Imidazo[1,2-a]pyridines are considered valuable scaffolds in organic synthesis and pharmaceutical chemistry, and their direct functionalization has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This suggests potential future directions in the development of new synthetic strategies and applications in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

2,6-Dimethylimidazo[1,2-a]pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of Mycobacterium tuberculosis pantothenate synthetase (PS) .

Cellular Effects

The effects of this compound on cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It exhibits significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Molecular Mechanism

This compound exerts its effects at the molecular level. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it has been found to inhibit the PS enzyme in Mycobacterium tuberculosis .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it may also affect metabolic flux or metabolite levels .

properties

IUPAC Name

2,6-dimethylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-3-4-9-10-8(2)6-11(9)5-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDSWBVPZVMUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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